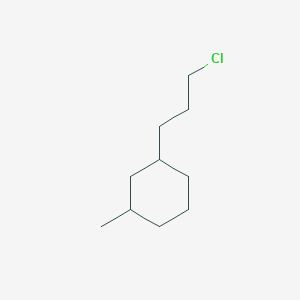
1-(3-Chloropropyl)-3-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-methylcyclohexane is an organic compound belonging to the class of organochlorides It is characterized by a cyclohexane ring substituted with a 3-chloropropyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-3-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of 3-methylcyclohexanol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1-(3-Chloropropyl)-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide; performed under acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or elevated pressure.
Major Products Formed:
Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
科学研究应用
1-(3-Chloropropyl)-3-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
作用机制
The mechanism by which 1-(3-Chloropropyl)-3-methylcyclohexane exerts its effects depends on the specific application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with cellular targets, disrupting membrane integrity or enzyme function.
相似化合物的比较
1-(3-Chloropropyl)-3-methylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(3-Chloropropyl)-2-methylcyclohexane: Similar structure but with the methyl group in a different position.
1-(3-Chloropropyl)-cyclohexane: Lacks the methyl group, making it less sterically hindered.
Uniqueness: 1-(3-Chloropropyl)-3-methylcyclohexane is unique due to the specific positioning of the chloropropyl and methyl groups on the cyclohexane ring. This arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted synthetic applications.
属性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-3-methylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-9-4-2-5-10(8-9)6-3-7-11/h9-10H,2-8H2,1H3 |
InChI 键 |
VWRGQRAQOLCBKH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
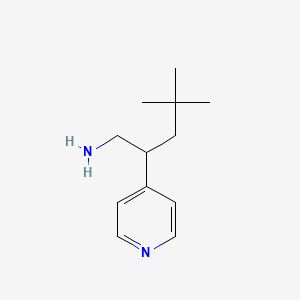
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
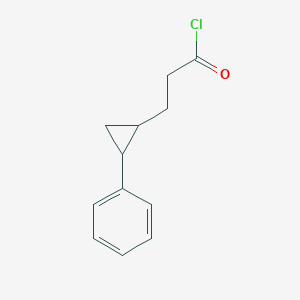
![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)
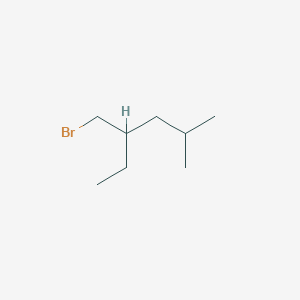

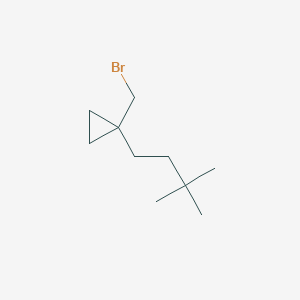
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
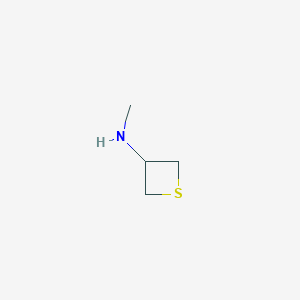
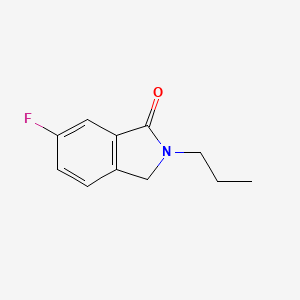

![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
